N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as EPMMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 inhibitors, which are being investigated for their ability to modulate the levels of glycine in the brain.
Mechanism of Action
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide acts as a glycine transporter 1 inhibitor, which means that it blocks the reuptake of glycine in the brain. This leads to an increase in the levels of glycine, which is an important neurotransmitter that is involved in the regulation of various brain functions. By increasing the levels of glycine, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is believed to improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of glycine in the brain, which is known to improve the symptoms of schizophrenia. In addition, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is that it is a highly specific glycine transporter 1 inhibitor, which means that it has minimal off-target effects. This makes it an ideal compound for studying the role of glycine in various neurological disorders. However, one of the limitations of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is that it has a relatively low potency, which means that high concentrations are required to achieve therapeutic effects.
Future Directions
There are several future directions for research on N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One area of research is the development of more potent glycine transporter 1 inhibitors that can achieve therapeutic effects at lower concentrations. Another area of research is the investigation of the long-term effects of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide on brain function and behavior. Finally, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide could also be investigated for its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its ability to increase the levels of glycine in the brain has made it a promising compound for the treatment of schizophrenia, depression, anxiety, and neuropathic pain. While there are some limitations to its use, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide remains an important compound for scientific research into the role of glycine in brain function and behavior.
Synthesis Methods
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide involves several steps, including the reaction of 4-pyridinylmethylamine with 4-ethylbenzoyl chloride to produce N-(4-pyridinylmethyl)-4-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to produce N-(4-pyridinylmethyl)-N-(methylsulfonyl)-4-ethylbenzamide. Finally, this compound is reacted with glycine to produce N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the main areas of research has been its potential as a treatment for schizophrenia. Studies have shown that N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can increase the levels of glycine in the brain, which is known to improve the symptoms of schizophrenia. In addition, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has also been investigated for its potential as a treatment for depression, anxiety, and neuropathic pain.
properties
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-4-6-16(7-5-14)20(24(2,22)23)13-17(21)19-12-15-8-10-18-11-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOYFZYRGAOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.